2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol
Description
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-5-7-3-8-1-6(7)2-9-4-7/h6,8-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJOJGUIQKBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Explored for its potential use in drug discovery, particularly for its kinase inhibitory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action for 2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain kinases involved in cell signaling . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and a pyrazine ring and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: Extensively used in pharmaceuticals for their antimalarial and antimicrobial properties.
Uniqueness
2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Biological Activity
2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol (hereafter referred to as Hexahydro-Pyrrolomethanol) is a bicyclic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Hexahydro-Pyrrolomethanol is characterized by its unique bicyclic structure, which can influence its interaction with biological targets. The molecular formula is , and it possesses a molecular weight of 168.24 g/mol. The compound's structure is pivotal in determining its biological activity.
The biological activity of Hexahydro-Pyrrolomethanol primarily revolves around its interaction with various receptors and enzymes. Studies have shown that it may act as a non-peptide agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. This interaction is significant in pain modulation and offers a potential pathway for analgesic development.
Analgesic Properties
Research indicates that Hexahydro-Pyrrolomethanol exhibits dose-dependent analgesic effects in animal models. For instance, a study demonstrated its efficacy in alleviating mechanical allodynia in a chronic constriction injury model in rats. This suggests that the compound may be beneficial for treating neuropathic pain conditions .
Study 1: Analgesic Efficacy
In a preclinical study published in PubMed, Hexahydro-Pyrrolomethanol was tested for its analgesic properties. The results indicated significant pain relief compared to control groups, highlighting its potential as a new-class analgesic with a favorable safety profile due to low hERG potassium ion channel binding affinity .
Study 2: Metabolic Stability
Another study focused on the metabolic stability of Hexahydro-Pyrrolomethanol. It was found to have robust metabolic stability, which is crucial for developing oral medications. The compound's unique structural features contribute to this stability, making it an attractive candidate for further pharmacological exploration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | Not specified |
| Purity | >95% |
| Biological Target | NOP receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
